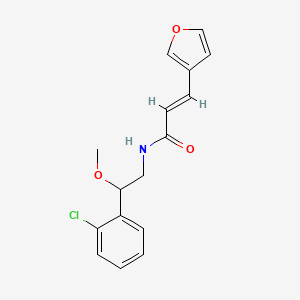
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its structural features include a furan ring, a chlorophenyl group, and an acrylamide moiety, which may contribute to its reactivity and biological properties. This article explores the biological activity of this compound, highlighting relevant research findings, potential mechanisms of action, and comparative analyses with related compounds.
- IUPAC Name : (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)prop-2-enamide
- Molecular Formula : C₁₆H₁₆ClNO₃
- Molecular Weight : 305.75 g/mol
- CAS Number : 1706497-66-6
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The unique combination of the furan ring and chlorinated phenyl group may enhance the compound's ability to interfere with cancer cell proliferation.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-Chlorophenyl)acrylamide | Acrylamide backbone, chlorophenyl group | Anticancer | Lacks furan ring |
| 3-Furanyl-acrylamide | Furan ring, acrylamide | Antimicrobial | No chlorinated substituent |
| 2-Methoxyethyl-acrylamide | Methoxyethyl group, acrylamide | Moderate cytotoxicity | Absence of furan and chlorophenyl |
The distinct structural elements in this compound may confer unique biological activities not observed in other similar compounds.
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. For example, studies on related furan derivatives have shown that they can modulate nicotinic acetylcholine receptors, which are implicated in various neurological processes .
Case Studies
- Antinociceptive and Antiinflammatory Properties : A study investigating the antinociceptive effects of furan derivatives highlighted their potential in reducing pain responses in rodent models. Although focused on different furan compounds, the findings suggest that this compound could similarly exhibit pain-relieving properties through modulation of inflammatory pathways .
- Anxiolytic Activity : Research on structurally analogous compounds has revealed their anxiolytic-like effects mediated through α7 nicotinic acetylcholine receptors. This suggests that this compound could also possess anxiolytic properties, enhancing its therapeutic potential in treating anxiety disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and characteristics of compounds structurally related to this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(2-Chlorophenyl)acrylamide | Anticancer | Inhibition of cell proliferation |
| 3-Furanyl-acrylamide | Antimicrobial | Disruption of bacterial cell walls |
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | Modulation of nicotinic receptors |
This comparative analysis underscores the significance of structural variations in influencing biological activity and therapeutic applications.
Properties
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFLGKDSDAFMBY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














